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molecular formula C29H29ClN6O2 B8281647 Tepotinib hydrochloride anhydrous CAS No. 1103508-80-0

Tepotinib hydrochloride anhydrous

Cat. No. B8281647
M. Wt: 529.0 g/mol
InChI Key: YHHHGHDGBUUWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09308205B2

Procedure details

Approx. 50 mg of 3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride anhydrate in its crystalline modification A1 were spread onto a Petri dish and stored in a closed desiccator over pure DI water (100% relative humidity atmosphere) for 3 weeks.

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[CH:12]=[N:13][C:14]([C:17]3[CH:18]=[C:19]([CH:36]=[CH:37][CH:38]=3)[CH2:20][N:21]3[C:26](=[O:27])[CH:25]=[CH:24][C:23]([C:28]4[CH:29]=[C:30]([CH:33]=[CH:34][CH:35]=4)[C:31]#[N:32])=[N:22]3)=[N:15][CH:16]=2)[CH2:5][CH2:4]1>O>[OH2:10].[ClH:1].[CH3:2][N:3]1[CH2:4][CH2:5][CH:6]([CH2:9][O:10][C:11]2[CH:12]=[N:13][C:14]([C:17]3[CH:18]=[C:19]([CH:36]=[CH:37][CH:38]=3)[CH2:20][N:21]3[C:26](=[O:27])[CH:25]=[CH:24][C:23]([C:28]4[CH:29]=[C:30]([CH:33]=[CH:34][CH:35]=4)[C:31]#[N:32])=[N:22]3)=[N:15][CH:16]=2)[CH2:7][CH2:8]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
Cl.CN1CCC(CC1)COC=1C=NC(=NC1)C=1C=C(CN2N=C(C=CC2=O)C=2C=C(C#N)C=CC2)C=CC1
Step Two
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09308205B2

Procedure details

Approx. 50 mg of 3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride anhydrate in its crystalline modification A1 were spread onto a Petri dish and stored in a closed desiccator over pure DI water (100% relative humidity atmosphere) for 3 weeks.

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[CH:12]=[N:13][C:14]([C:17]3[CH:18]=[C:19]([CH:36]=[CH:37][CH:38]=3)[CH2:20][N:21]3[C:26](=[O:27])[CH:25]=[CH:24][C:23]([C:28]4[CH:29]=[C:30]([CH:33]=[CH:34][CH:35]=4)[C:31]#[N:32])=[N:22]3)=[N:15][CH:16]=2)[CH2:5][CH2:4]1>O>[OH2:10].[ClH:1].[CH3:2][N:3]1[CH2:4][CH2:5][CH:6]([CH2:9][O:10][C:11]2[CH:12]=[N:13][C:14]([C:17]3[CH:18]=[C:19]([CH:36]=[CH:37][CH:38]=3)[CH2:20][N:21]3[C:26](=[O:27])[CH:25]=[CH:24][C:23]([C:28]4[CH:29]=[C:30]([CH:33]=[CH:34][CH:35]=4)[C:31]#[N:32])=[N:22]3)=[N:15][CH:16]=2)[CH2:7][CH2:8]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
Cl.CN1CCC(CC1)COC=1C=NC(=NC1)C=1C=C(CN2N=C(C=CC2=O)C=2C=C(C#N)C=CC2)C=CC1
Step Two
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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